3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
- 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine
Uniqueness
3-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H17FN2O7 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-(2-methyl-4-nitrophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17FN2O7/c1-13-12-16(30(35)36)10-11-19(13)29-25(33)20-21(26(29)34)27(37-22(20)14-6-8-15(28)9-7-14)23(31)17-4-2-3-5-18(17)24(27)32/h2-12,20-22H,1H3 |
InChI Key |
VUSUOUCIDZIQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)F |
Origin of Product |
United States |
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